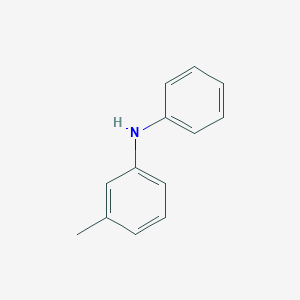
3-Methyldiphenylamine
Descripción general
Descripción
3-Methyldiphenylamine is an organic compound with potential applications in organic semiconductor materials. The interest in this compound has grown due to its structural and spectroscopic properties which make it suitable for use in various chemical and physical applications.
Synthesis Analysis
3-Methyldiphenylamine and its polymeric forms can be synthesized through electrochemical oxidation in specific solutions, producing polymeric films with electrochromic properties. Another method involves the chemical oxidation using copper perchlorate as an oxidative coupling reagent, leading to polymers with high molecular masses (Nguyen & Dao, 1990).
Molecular Structure Analysis
The molecular geometry of 3-Methyldiphenylamine has been optimized using Density Functional Theory (DFT), revealing insights into its vibrational wavenumbers and excitation energies. This theoretical framework allows for the prediction of vibrational and electronic properties critical to its application in semiconductor materials (Aksel, Kavlak, & Kürkçüoğlu, 2009).
Chemical Reactions and Properties
3-Methyldiphenylamine undergoes various chemical reactions including oxidation and polymerization. These reactions are vital for producing polymeric films that exhibit multiple color changes and electrochromic properties under certain conditions, offering insights into its chemical behavior and potential applications in materials science (Nguyen & Dao, 1990).
Physical Properties Analysis
The physical properties of 3-Methyldiphenylamine, particularly in its polymeric form, include its morphology, which ranges from highly porous to dense fibrous structures. These properties are influenced by the method of polymerization and conditions of synthesis, affecting its applications in electronic and optoelectronic devices (Nguyen & Dao, 1990).
Chemical Properties Analysis
The chemical properties of 3-Methyldiphenylamine are characterized by its ability to form polymers with specific electronic and structural features. These polymers exhibit electrochromic properties, which can be altered through doping and undoping processes, thereby modifying their electronic characteristics for various applications (Nguyen & Dao, 1990).
Aplicaciones Científicas De Investigación
-
Organic Light-Emitting Diodes (OLEDs) : 3-Methyldiphenylamine can be used as a building block in the fabrication of OLEDs . OLEDs are used in various display technologies, including televisions, smartphones, and computer monitors. They offer advantages such as high contrast ratios, wide viewing angles, and flexibility.
-
Organic Photovoltaics (OPVs) : This compound can also be used in the development of OPVs . OPVs are a type of solar cell that uses organic materials to convert light into electricity. They are lightweight, flexible, and can be produced at low cost.
-
Organic Field-Effect Transistors (OFETs) : 3-Methyldiphenylamine may be used in the production of OFETs . OFETs are a type of transistor that uses an organic semiconductor in its channel. They are used in various electronic devices, including sensors, memory devices, and integrated circuits.
-
Antioxidant in Rubber and Plastic Products : 3-Methyldiphenylamine is commonly used as an antioxidant in rubber and plastic products . It provides protection against degradation caused by heat and oxygen .
-
Stabilizer in Lubricants and Fuels : This compound is utilized as a stabilizer in lubricants and fuels . It prevents the formation of harmful byproducts during combustion .
-
Manufacturing of Antioxidants, Dyes, and Pharmaceuticals : 3-Methyldiphenylamine is a chemical compound commonly used in the manufacturing of antioxidants, dyes, and pharmaceuticals .
Safety And Hazards
3-Methyldiphenylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
Propiedades
IUPAC Name |
3-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPMMLHBHPYSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044790 | |
| Record name | 3-Methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyldiphenylamine | |
CAS RN |
1205-64-7 | |
| Record name | 3-Methyldiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methylphenyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-methyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-METHYLPHENYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7597YZ9367 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




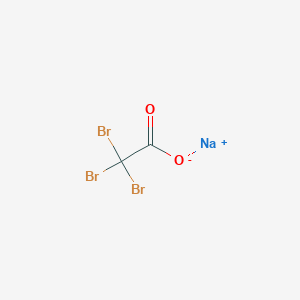




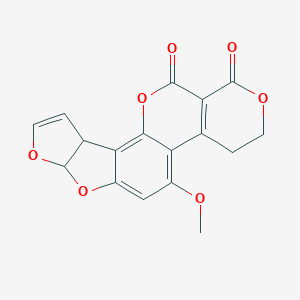
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)
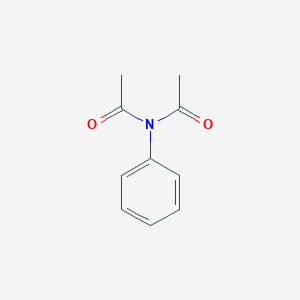

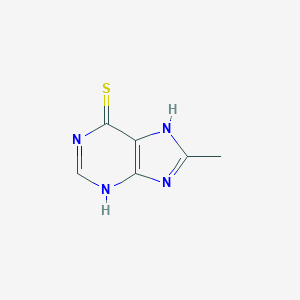
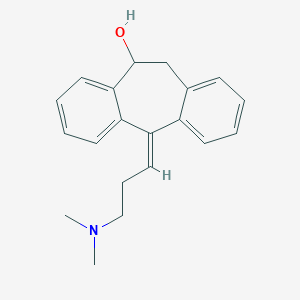
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
